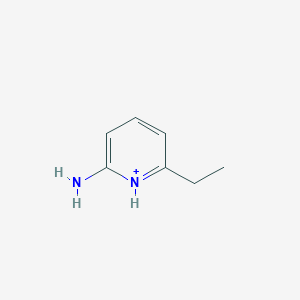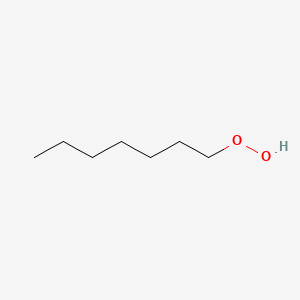
Hydroperoxide, heptyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It belongs to the class of organic hydroperoxides, which are characterized by the presence of the hydroperoxy functional group (-OOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroperoxide, heptyl can be synthesized through the oxidation of heptane using oxygen or other oxidizing agents. The reaction typically involves the use of catalysts to facilitate the oxidation process. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as iron or manganese salts .
Industrial Production Methods
In industrial settings, this compound is produced through controlled oxidation processes. The production involves the careful regulation of temperature, pressure, and the concentration of reactants to ensure the desired yield and purity of the compound. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
Hydroperoxide, heptyl undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form heptanoic acid or other oxygenated derivatives.
Reduction: It can be reduced to heptanol using reducing agents such as lithium aluminum hydride.
Decomposition: It can decompose to form heptane and oxygen, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and catalysts like iron or manganese salts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Decomposition: Heat, light, and sometimes the presence of metal catalysts.
Major Products Formed
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptanol.
Decomposition: Heptane, oxygen.
Aplicaciones Científicas De Investigación
Hydroperoxide, heptyl has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its role in oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in antimicrobial treatments due to its oxidative properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hydroperoxide, heptyl involves the generation of free radicals through the homolytic cleavage of the O-O bond. These free radicals can initiate various chemical reactions, including the oxidation of organic substrates. The compound can interact with cellular components, leading to oxidative damage to proteins, lipids, and DNA .
Comparación Con Compuestos Similares
Hydroperoxide, heptyl can be compared with other hydroperoxides such as:
Cumene hydroperoxide: Used in the production of phenol and acetone.
Tert-butyl hydroperoxide: Used in the epoxidation of alkenes.
Methyl hydroperoxide: Used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its specific chain length and reactivity, making it suitable for certain applications where other hydroperoxides may not be as effective .
Propiedades
Número CAS |
764-81-8 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
1-hydroperoxyheptane |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-5-6-7-9-8/h8H,2-7H2,1H3 |
Clave InChI |
XIOGAMSXYSPUSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
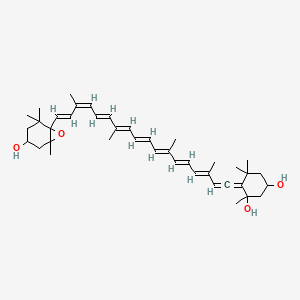

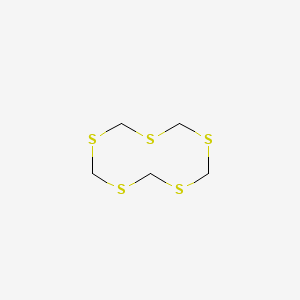
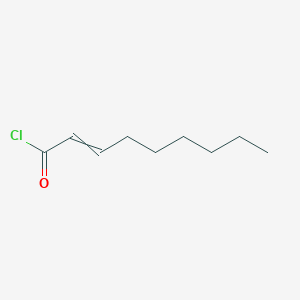
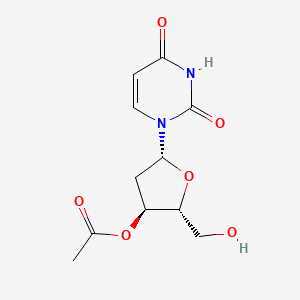
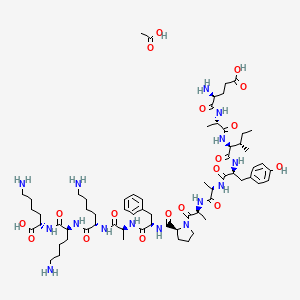

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
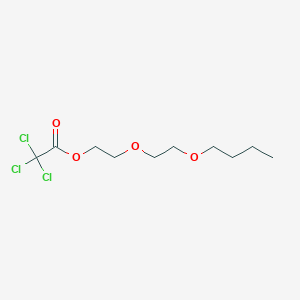
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
